Tetrahydro Furosemide

Description

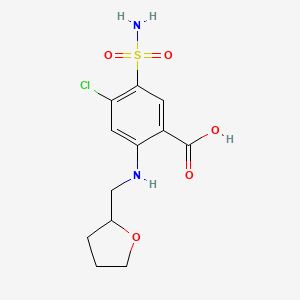

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQFVCNJRVCZFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-38-8 |

Source

|

| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydrofurosemide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and detailed analytical characterization of Tetrahydrofurosemide, a derivative of the potent loop diuretic, Furosemide. The document outlines a proposed synthetic pathway based on established chemical principles and details the expected outcomes from various spectroscopic and chromatographic analyses.

Introduction: Rationale and Scientific Context

Furosemide is a widely prescribed diuretic used in the treatment of edema and hypertension.[1] Its therapeutic effect is primarily due to the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle.[1] The chemical structure of Furosemide features a furan ring attached to a secondary amine. Modification of this furan moiety presents an opportunity to alter the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of Tetrahydrofurosemide, through the saturation of the furan ring to a tetrahydrofuran ring, is proposed to investigate the impact of this structural change. The reduction of the aromatic furan to a more flexible, aliphatic tetrahydrofuran ring increases the molecule's three-dimensionality and removes the potential for metabolic oxidation at the furan ring, which has been previously reported for Furosemide.[2] This guide provides a robust, field-proven framework for the synthesis and comprehensive characterization of this novel derivative.

Synthesis of Tetrahydrofurosemide via Catalytic Hydrogenation

The most chemically sound and selective method for converting the furan moiety of Furosemide to a tetrahydrofuran is through catalytic hydrogenation. This method is well-established for the reduction of furans and can be performed under conditions that preserve the integrity of the aromatic benzene ring and other functional groups present in the Furosemide molecule.[3][4]

Reaction Principle and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst. Palladium on carbon (Pd/C) is an excellent choice of catalyst for this transformation due to its high activity and selectivity for the hydrogenation of furan rings over benzene rings under mild conditions.[3] The reaction proceeds via the adsorption of both the Furosemide molecule and hydrogen gas onto the surface of the palladium catalyst, facilitating the stepwise addition of hydrogen atoms to the furan ring.

Caption: Experimental workflow for the synthesis and purification of Tetrahydrofurosemide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and purity.

Table 1: Reagents and Reaction Conditions

| Parameter | Value | Justification |

| Starting Material | Furosemide | 1.0 g |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 100 mg (10% w/w) |

| Solvent | Ethanol (95%) | 50 mL (Good solubility for Furosemide) |

| Hydrogen Pressure | 3-5 atm | Sufficient for furan reduction, mild enough to preserve the benzene ring |

| Temperature | 25-30 °C | Room temperature reaction to maintain selectivity |

| Reaction Time | 12-24 hours | Monitored by TLC/HPLC for completion |

Step-by-Step Methodology:

-

Reactor Setup: A solution of Furosemide (1.0 g) in 95% ethanol (50 mL) is prepared in a suitable hydrogenation vessel.

-

Catalyst Addition: 10% Pd/C (100 mg) is carefully added to the solution. The vessel is then sealed.

-

Hydrogenation: The vessel is purged with nitrogen gas before introducing hydrogen gas to a pressure of 3-5 atm. The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored periodically by taking small aliquots, filtering off the catalyst, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates reaction completion.

-

Work-up: Upon completion, the hydrogen pressure is released, and the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure Tetrahydrofurosemide.

Analytical Characterization of Tetrahydrofurosemide

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Tetrahydrofurosemide.

Caption: Proposed synthesis of Tetrahydrofurosemide from Furosemide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the reduction of the furan ring.

-

¹H NMR: The most significant change will be the disappearance of the characteristic signals for the furan protons (typically in the range of 6.0-7.5 ppm) and the appearance of new, more shielded (upfield) signals corresponding to the protons of the tetrahydrofuran ring. The protons of the tetrahydrofurfuryl group are expected to appear in the 1.5-4.0 ppm range.[5][6][7]

-

¹³C NMR: The spectrum will show the absence of the furan carbon signals (typically 110-150 ppm) and the emergence of new signals in the aliphatic region (approximately 25-70 ppm) corresponding to the sp³-hybridized carbons of the tetrahydrofuran ring.[8][9][10][11][12]

Table 2: Predicted NMR Data for Tetrahydrofurosemide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1.5-2.0 | m | CH₂ of THF ring |

| ¹H | 3.5-4.0 | m | CH₂-O and CH-O of THF ring |

| ¹H | ~4.5 | d | N-CH₂ |

| ¹H | 7.0-8.5 | m | Aromatic protons |

| ¹³C | 25-35 | - | CH₂ of THF ring |

| ¹³C | 65-75 | - | CH₂-O of THF ring |

| ¹³C | ~75-85 | - | CH-O of THF ring |

| ¹³C | 115-140 | - | Aromatic carbons |

| ¹³C | ~170 | - | Carboxylic acid carbon |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the retention of the key functional groups of the Furosemide backbone while indicating the saturation of the furan ring.

Table 3: Key IR Absorption Bands for Tetrahydrofurosemide

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H (secondary amine) | 3350-3310 | Single, weak to medium band[13][14][15] |

| O-H (carboxylic acid) | 3300-2500 | Broad |

| C=O (carboxylic acid) | 1710-1680 | Strong |

| SO₂ (sulfonamide) | 1350-1310 and 1170-1150 | Two strong bands |

| C-O-C (ether) | 1150-1085 | Strong (characteristic of THF ring) |

The disappearance of weak C=C stretching bands associated with the furan ring (around 1500-1600 cm⁻¹) and the prominent appearance of the C-O-C ether stretch will be indicative of a successful hydrogenation.[16][17]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product and provide information about its fragmentation pattern.

-

Molecular Ion: The molecular weight of Furosemide is 330.74 g/mol . Tetrahydrofurosemide will have a molecular weight of 334.77 g/mol due to the addition of four hydrogen atoms. The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this new mass.

-

Fragmentation: A primary fragmentation pathway is expected to be the cleavage of the bond between the nitrogen and the methylene group of the tetrahydrofurfuryl side chain.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 335.0 | Protonated molecular ion |

| [M-H]⁻ | 333.0 | Deprotonated molecular ion |

| Fragment | 85.1 | Tetrahydrofurfuryl-methylene cation |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the synthesized Tetrahydrofurosemide and for monitoring the reaction progress. A reverse-phase HPLC method, similar to those used for Furosemide analysis, can be employed.[18] Due to the increased saturation and likely change in polarity, Tetrahydrofurosemide is expected to have a different retention time compared to the starting material, Furosemide.

Conclusion

This technical guide provides a scientifically grounded and detailed protocol for the synthesis and characterization of Tetrahydrofurosemide. The proposed catalytic hydrogenation is a robust and selective method for this transformation. The comprehensive analytical characterization, including NMR, IR, and MS, provides a clear framework for confirming the identity and purity of the final product. This work serves as a foundational resource for researchers interested in exploring the structure-activity relationships of Furosemide derivatives.

References

-

ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

Wikipedia. (2024). Furosemide. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

PubChem. (n.d.). (R)-(-)-Tetrahydrofurfurylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Retrieved from [Link]

-

PubMed. (2004). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

-

PubMed. (2008). LC-high-resolution multiple stage spectrometric analysis of diuretic compounds Unusual mass fragmentation pathways. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Retrieved from [Link]

-

ResearchGate. (2025). Determination of furosemide in whole blood using SPE and GC-EI-MS. Retrieved from

-

MassBank. (2014). MSBNK-Eawag-EA260005 - Furosemide. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The ability of benzene and furan rings to transfer positive and.... Retrieved from [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of Furfurylamine-Zinc complex and free.... Retrieved from [Link]

-

PubMed. (2007). Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts. Retrieved from [Link]

-

ResearchGate. (2025). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). A DFT study of furan hydrogenation and ring opening on Pd(111). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical and enzymatic oxidation of furosemide: formation of pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-FURANAMINE, TETRAHYDRO-(88675-24-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. nmrs.io [nmrs.io]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 15. wikieducator.org [wikieducator.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for Tetrahydro Furosemide

An In-Depth Spectroscopic Guide to the Structural Elucidation of Tetrahydro Furosemide

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. Tetrahydro Furosemide (THF), recognized as Furosemide EP Impurity F, is a critical compound to monitor in the manufacturing of the potent diuretic, Furosemide.[1][2] Its structural similarity to the parent drug necessitates robust analytical methodologies to ensure the purity, safety, and efficacy of the final pharmaceutical product. The molecular formula of Tetrahydro Furosemide is C₁₂H₁₅ClN₂O₅S, with a molecular weight of 334.78 g/mol .[1]

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the definitive structural analysis of Tetrahydro Furosemide. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causality behind experimental choices and the logic of data interpretation. We will harness the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated analytical picture of the molecule. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application provides the high degree of certainty required by stringent regulatory standards.[3][4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules.[3][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[7][8] For a molecule like Tetrahydro Furosemide, NMR is indispensable for confirming the core aromatic structure, the nature of its substituents, and critically, the saturation of the furan ring that distinguishes it from Furosemide.

Expertise & Causality: The 'Why' Behind the NMR Experiment

The choice of NMR is driven by its ability to provide an unambiguous atom-by-atom map of the molecule. While other techniques can confirm functional groups or molecular weight, only NMR can definitively establish the precise isomerism and connectivity. For instance, confirming the tetrahydrofuran moiety versus the furan ring in Furosemide requires the detailed proton and carbon environment data that NMR provides. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are chosen not just for confirmation, but as a self-validating system to trace the spin-spin couplings between adjacent protons and directly link protons to their attached carbons, respectively, leaving no ambiguity in the final assignment.[9][10]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the Tetrahydro Furosemide reference standard. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is chosen for its excellent ability to dissolve a wide range of organic compounds and its non-interfering solvent peaks in most regions of the spectrum.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. The analysis is performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[9]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition (for full verification): Perform standard COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish H-H connectivities, direct C-H correlations, and long-range C-H correlations, respectively.

Data Interpretation and Predicted Spectral Data

The structure of Tetrahydro Furosemide suggests a complex but interpretable set of signals. The aromatic region will show protons on the substituted benzene ring, while the aliphatic region will be characterized by signals from the tetrahydrofurfuryl side chain.

Table 1: Predicted ¹H NMR Data for Tetrahydro Furosemide (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | COOH | Acidic proton, often broad and downfield. |

| ~8.0-8.2 | Singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~7.5-7.7 | Broad Singlet | 2H | SO₂NH₂ | Sulfonamide protons, often broad. |

| ~7.0-7.2 | Singlet | 1H | Ar-H | Aromatic proton ortho to the chlorine atom. |

| ~6.8-7.0 | Triplet | 1H | NH | Secondary amine proton, coupled to the adjacent CH₂ group. |

| ~3.8-4.0 | Multiplet | 1H | O-CH | Methine proton on the tetrahydrofuran ring adjacent to oxygen. |

| ~3.6-3.8 | Multiplet | 2H | O-CH₂ | Methylene protons on the tetrahydrofuran ring adjacent to oxygen. |

| ~3.3-3.5 | Multiplet | 2H | N-CH₂ | Methylene protons adjacent to the secondary amine. |

| ~1.7-2.0 | Multiplet | 4H | CH₂ -CH₂ | The two remaining methylene groups on the tetrahydrofuran ring. |

Table 2: Predicted ¹³C NMR Data for Tetrahydro Furosemide

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168 | Quaternary | C =O (Carboxylic Acid) |

| ~150 | Quaternary | C -NH (Aromatic) |

| ~145 | Quaternary | C -SO₂NH₂ (Aromatic) |

| ~135 | Quaternary | C -Cl (Aromatic) |

| ~130 | CH | C H (Aromatic) |

| ~120 | Quaternary | C -COOH (Aromatic) |

| ~115 | CH | C H (Aromatic) |

| ~78 | CH | O-C H (Tetrahydrofuran) |

| ~68 | CH₂ | O-C H₂ (Tetrahydrofuran) |

| ~45 | CH₂ | N-C H₂ |

| ~28 | CH₂ | C H₂ (Tetrahydrofuran) |

| ~25 | CH₂ | C H₂ (Tetrahydrofuran) |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation of Tetrahydro Furosemide.

Part 2: Mass Spectrometry (MS) - Weighing the Evidence

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular weight information and invaluable structural clues through fragmentation analysis.[11][12] For Tetrahydro Furosemide, MS serves two primary functions: first, to confirm the molecular formula via high-resolution mass measurement, and second, to support the proposed structure by analyzing the fragmentation patterns, which act as a molecular fingerprint.[13][14]

Expertise & Causality: The 'Why' Behind the MS Experiment

The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate. ESI allows the intact molecule to be ionized with minimal fragmentation, ensuring the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) is clearly observed. This is critical for unambiguous molecular weight determination. Coupling this with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the accurate mass to within a few parts per million (ppm). This high accuracy enables the calculation of a unique elemental formula (C₁₂H₁₅ClN₂O₅S), effectively ruling out other potential impurities with the same nominal mass. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, providing pieces of the structure that can be reassembled to validate the connectivities established by NMR.[14][15]

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a dilute solution of Tetrahydro Furosemide (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile/water.

-

Chromatography (LC): Inject the sample into an HPLC system, typically with a C18 column. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential minor impurities before it enters the mass spectrometer.

-

Ionization: The column eluent is directed into an ESI source. For Tetrahydro Furosemide, analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. The carboxylic acid and sulfonamide groups make it particularly amenable to negative ion mode.

-

Mass Analysis (Full Scan): The mass analyzer is scanned over a relevant m/z range (e.g., 100-500 Da) to detect the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion (e.g., m/z 333.0 for [M-H]⁻) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are analyzed.

Data Interpretation and Predicted Fragmentation

The molecular weight of C₁₂H₁₅ClN₂O₅S is 334.78. In negative ion mode, the deprotonated molecule [M-H]⁻ would have an exact mass of approximately 333.03.

Table 3: Predicted High-Resolution MS and MS/MS Fragments for Tetrahydro Furosemide ([M-H]⁻)

| m/z (Predicted) | Ion Formula | Description of Loss |

| 333.03 | [C₁₂H₁₄ClN₂O₅S]⁻ | Molecular Ion [M-H]⁻ |

| 288.99 | [C₁₂H₁₂ClN₂O₃S]⁻ | Loss of CO₂ (44 Da) from the carboxylic acid |

| 253.05 | [C₈H₈ClN₂O₃S]⁻ | Loss of the tetrahydrofurfuryl group (C₄H₇O, 71 Da) via cleavage of the C-N bond |

| 234.02 | [C₇H₅ClO₃S]⁻ | Loss of the tetrahydrofurfurylmethylamine side chain (C₅H₁₀NO, 100 Da) |

| 81.01 | [C₄H₅O₂]⁻ | Fragment corresponding to the loss of the tetrahydrofuran ring itself with rearrangement |

Visualization: Proposed MS/MS Fragmentation Pathway```dot

Caption: Standard workflow for the FTIR-ATR analysis of Tetrahydro Furosemide.

Conclusion: A Synergistic Approach to Absolute Confidence

-

Mass Spectrometry establishes the correct molecular formula and provides pieces of the structural puzzle through fragmentation.

-

Infrared Spectroscopy rapidly confirms the presence of all expected functional groups, serving as a robust identity check.

-

Nuclear Magnetic Resonance Spectroscopy acts as the final arbiter, meticulously assembling the fragments and functional groups into a complete, unambiguous 3D structure with confirmed atomic connectivity.

Together, these three pillars of spectroscopic analysis provide the comprehensive characterization necessary for researchers, scientists, and drug development professionals to confidently identify, quantify, and control Tetrahydro Furosemide, ensuring the integrity and safety of pharmaceutical products.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). BenchSci.

- IR spectroscopy for pharmaceutical quality control. (n.d.). Fraunhofer IAF.

- Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.

- Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek.

- Why use NIR for pharmaceutical quality control? (2025, April 18). Galaxy Scientific.

- Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis. (n.d.). Creative Proteomics.

- Mass Spectrometry Imaging in Pharmaceutical Development. (2024, July 29). Technology Networks.

- The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018, April 1). American Pharmaceutical Review.

- NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.

- What is the role of current mass spectrometry in pharmaceutical analysis? (2023, July 28). PubMed.

- NMR spectroscopy (Pharmaceutical analysis). (n.d.). Slideshare.

- Infrared Spectroscopy Application in Pharmaceutical and Chemical Industries. (n.d.). Lambda Scientific.

- NMR spectroscopy in pharmacy. (2025, August 5). ResearchGate.

- Infrared (IR) Spectroscopy | Laboratory Services. (n.d.). Measurlabs.

- Tetrahydro Furosemide | CAS 4793-38-8. (n.d.). Santa Cruz Biotechnology.

- Tetrahydro Furosemide | 4793-38-8. (n.d.). Sigma-Aldrich.

- Tetrahydro Furosemide | CAS No. 4793-38-8. (n.d.). Clearsynth.

- FTIR data of furosemide in all formulations containing furosemide. (n.d.). ResearchGate.

- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... (n.d.). ResearchGate.

- An NMR crystallography investigation of furosemide. (n.d.). PubMed Central (PMC).

- FTIR spectrum of furosemide. (n.d.). ResearchGate.

- Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap. (n.d.). PubMed.

- High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. (n.d.). PubMed.

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). YouTube.

- Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube.

Sources

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. moravek.com [moravek.com]

- 4. Why use NIR for pharmaceutical quality control? | Galaxy Scientific [galaxy-scientific.com]

- 5. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. NMR spectroscopy (Pharmaceutical analysis) | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks [technologynetworks.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydro Furosemide (CAS 4793-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro Furosemide (CAS 4793-38-8), known in pharmacopeial contexts as Furosemide EP Impurity F, is a molecule of significant interest in pharmaceutical research and development.[1][2] As a derivative of the potent loop diuretic Furosemide, a comprehensive understanding of its physicochemical properties is paramount for its synthesis, characterization, and potential biological evaluation. This guide provides a detailed exploration of the core physicochemical attributes of Tetrahydro Furosemide, offering both established data and field-proven insights into the experimental methodologies for their determination.

Chemical Identity and Structure

-

IUPAC Name: 4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid[1]

-

Synonyms: Tetrahydro Furosemide, Furosemide EP Impurity F, 4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid[1]

-

CAS Number: 4793-38-8

-

Molecular Formula: C₁₂H₁₅ClN₂O₅S

-

Molecular Weight: 334.78 g/mol

The molecular architecture of Tetrahydro Furosemide is characterized by a central 4-chloro-5-sulfamoylbenzoic acid core, which is substituted at the 2-position with a (tetrahydrofuran-2-yl)methylamino group. This structure imparts a unique combination of hydrophilicity and lipophilicity, directly influencing its solubility, permeability, and potential interactions with biological targets.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of drug development, influencing everything from formulation to pharmacokinetics. The following sections detail the key parameters for Tetrahydro Furosemide.

Table 1: Summary of Physicochemical Properties for Tetrahydro Furosemide (CAS 4793-38-8)

| Property | Value | Source(s) |

| Melting Point | 228 °C (with decomposition) | [3] |

| Boiling Point | Decomposes before boiling | Inferred |

| Water Solubility | Limited | [3] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and methanol (sonication may be required) | [3] |

| pKa (Predicted) | Acidic (carboxylic acid), Basic (sulfonamide) | Inferred from Furosemide |

| logP (Predicted) | Moderately lipophilic | Inferred from Furosemide |

Melting Point and Thermal Stability

The melting point of a crystalline solid is a critical indicator of its purity and lattice energy. For Tetrahydro Furosemide, a melting point of 228 °C with decomposition has been reported.[3] This high melting point suggests strong intermolecular interactions within the crystal lattice. The observation of decomposition at the melting point is a crucial consideration for handling and storage, indicating that the molecule is susceptible to thermal degradation.

Expert Insight: The decomposition at high temperatures is likely attributable to the lability of the sulfamoyl and carboxylic acid functional groups. When developing analytical methods such as gas chromatography, derivatization to improve thermal stability would be a necessary consideration.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in OECD Guideline 102 for the determination of melting point/melting range.[4]

Rationale: The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. It relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Tetrahydro Furosemide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10 °C/min) until it is approximately 20 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C/min to allow for accurate observation. The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure compound, this range should be narrow.

Self-Validation: The accuracy of the apparatus should be regularly verified using certified reference standards with known melting points. The visual observation by a trained analyst provides a direct and reliable measure of the phase transition.

Solubility

The solubility of a drug substance is a critical determinant of its bioavailability. Tetrahydro Furosemide is reported to have limited aqueous solubility.[3] It exhibits slight solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with sonication sometimes required to facilitate dissolution.[3]

Expert Insight: The poor aqueous solubility is anticipated given the presence of the relatively nonpolar tetrahydrofuran and chlorinated benzene rings. The acidic carboxylic acid and sulfonamide groups provide some capacity for ionization and hydrogen bonding, but the overall lipophilicity of the molecule dominates. For formulation development, strategies such as salt formation, co-solvency, or the use of cyclodextrins may be necessary to enhance aqueous solubility.

Experimental Protocol: Water Solubility Determination (Flask Method)

This protocol is based on the principles outlined in OECD Guideline 105 for the determination of water solubility.[5]

Rationale: The flask method is a robust technique for determining the water solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.

Methodology:

-

Equilibration: An excess amount of Tetrahydro Furosemide is added to a known volume of purified water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

-

Quantification: The concentration of Tetrahydro Furosemide in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L or µg/mL).

Self-Validation: The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration in the aqueous phase remains constant. The use of a validated HPLC method ensures the accuracy and specificity of the concentration measurement.

Dissociation Constant (pKa)

Expert Insight: The saturation of the furan ring in Tetrahydro Furosemide is not expected to significantly alter the electronic environment of the distant carboxylic acid group. Therefore, the pKa of the carboxylic acid in Tetrahydro Furosemide is likely to be very close to that of Furosemide. This means that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its ionized (deprotonated) carboxylate form, which will enhance its aqueous solubility compared to the unionized form.

Experimental Protocol: pKa Determination for Poorly Soluble Compounds (Potentiometric Titration in a Co-solvent)

Rationale: For compounds with limited aqueous solubility, direct potentiometric titration in water can be challenging. The use of a co-solvent, such as methanol or acetonitrile, increases the solubility of the analyte, allowing for a measurable titration curve. The aqueous pKa can then be extrapolated from a series of measurements at different co-solvent concentrations.

Methodology:

-

Solution Preparation: A known concentration of Tetrahydro Furosemide is dissolved in a series of aqueous solutions containing varying percentages of a co-solvent (e.g., 20%, 40%, 60% methanol).

-

Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: The titration data is used to generate a titration curve (pH vs. volume of titrant). The pKa in each co-solvent mixture is determined from the half-equivalence point of the titration.

-

Extrapolation: The apparent pKa values are plotted against the percentage of the co-solvent. The aqueous pKa is then determined by extrapolating the linear regression of this plot to 0% co-solvent.

Self-Validation: The linearity of the Yasuda-Shedlovsky plot (pKa vs. 1/dielectric constant) can be used to validate the extrapolation. The use of a calibrated pH electrode and standardized titrant ensures the accuracy of the measurements.

Partition Coefficient (logP)

Expert Insight: The conversion of the furan ring in Furosemide to a tetrahydrofuran ring in Tetrahydro Furosemide removes the aromaticity and introduces a more flexible, aliphatic structure. This change is likely to slightly increase the lipophilicity of the molecule. Therefore, the logP of Tetrahydro Furosemide is predicted to be slightly higher than that of Furosemide.

Experimental Protocol: logP Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for the experimental determination of logP. It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

Methodology:

-

Phase Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of Tetrahydro Furosemide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of Tetrahydro Furosemide in both the n-octanol and aqueous phases is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water).

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The mass balance of the compound between the two phases should be close to 100% to confirm that no degradation or adsorption has occurred.

Spectral Characterization

Spectral data provides a molecular fingerprint, essential for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR spectra for Tetrahydro Furosemide are not widely published, the expected chemical shifts can be predicted based on the structure and by comparison with the known spectra of Furosemide.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the tetrahydrofuran ring, the methylene bridge, and the amine proton. The aromatic protons will appear as complex multiplets in the downfield region. The protons of the tetrahydrofuran ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the tetrahydrofuran ring.

Expert Insight: 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex spin systems of the aromatic and tetrahydrofuran rings.

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydro Furosemide will exhibit characteristic absorption bands corresponding to its functional groups. By comparison with the IR spectrum of Furosemide, the following key absorptions are anticipated:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine and sulfonamide): Bands in the region of 3200-3400 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1670-1700 cm⁻¹

-

S=O stretch (sulfonamide): Two strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)

-

C-O-C stretch (tetrahydrofuran): A band in the region of 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For Tetrahydro Furosemide, electrospray ionization (ESI) would be a suitable ionization technique.

-

Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode at m/z 333.0, corresponding to the deprotonated molecule.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the sulfamoyl group (-SO₂NH₂), the carboxylic acid group (-COOH), and fragmentation of the tetrahydrofurfuryl side chain.

Visualization of Experimental Workflows

Graphviz Diagram: Workflow for pKa Determination

Caption: Workflow for the determination of the aqueous pKa of a poorly soluble compound using co-solvent titration.

Graphviz Diagram: Workflow for logP Determination

Caption: Workflow for the experimental determination of the n-octanol/water partition coefficient (logP) using the shake-flask method.

Conclusion

References

- Physicochemical parameters and chemical structure of furosemide and metoprolol. (URL not available)

- OECD Guideline for the Testing of Chemicals, Section 1, No.

- OECD Guideline for the Testing of Chemicals, Section 1, No. 102: Melting Point/Melting Range. (URL not available)

-

Furosemide EP Impurity F | CAS 4793-38-8 - Veeprho. (URL: [Link])

- Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. (URL not available)

-

FTIR spectrum of furosemide | Download Scientific Diagram - ResearchGate. (URL: [Link])

- Furosemide's One Little Hydrogen Atom: NMR Crystallography Structure Verification of Powdered Molecular Organics. (URL not available)

-

Physical–chemical properties of furosemide nanocrystals developed using rotation revolution mixer | Request PDF - ResearchGate. (URL: [Link])

-

(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. (URL: [Link])

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. (URL: [Link])

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - ResearchGate. (URL: [Link])

-

Physicochemical characterization of solid dispersion of furosemide with TPGS - ElectronicsAndBooks. (URL: [Link])

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001933) - Human Metabolome Database. (URL: [Link])

-

Furosemide EP Impurity F | CAS 4793-38-8 - Veeprho. (URL: [Link])

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Furosemide(54-31-9) 1H NMR [m.chemicalbook.com]

- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Potential Mechanism of Action of Tetrahydrofurosemide: A Hypothetical Derivative

Abstract: Furosemide is a cornerstone loop diuretic, exerting its effects through the potent inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. While its primary pharmacology is well-established, the exploration of its structure-activity relationship (SAR) continues to be a subject of scientific inquiry. This guide delves into the potential mechanism of action of a hypothetical derivative, Tetrahydrofurosemide (THF-Furosemide), wherein the furan ring of the parent molecule is saturated. We begin by grounding our analysis in the established pharmacology and metabolism of furosemide. Subsequently, we construct a hypothesis for the mechanism of THF-Furosemide, centered on the potential steric and electronic consequences of furan ring saturation on NKCC2 binding. To provide a tangible path for investigation, this document outlines detailed, field-proven experimental protocols for the synthesis, in vitro validation, and in vivo characterization of this novel compound. This guide is intended for researchers, scientists, and drug development professionals interested in diuretic pharmacology and medicinal chemistry.

The Established Pharmacological Profile of Furosemide

Furosemide is an anthranilic acid derivative that has been a mainstay in the treatment of edema associated with heart, liver, and renal failure for decades.[1][2] Its efficacy is rooted in a direct and potent action on the kidneys.

Core Mechanism of Action: Inhibition of the NKCC2 Cotransporter

The primary molecular target of furosemide is the Na-K-Cl cotransporter isoform 2 (NKCC2), encoded by the SLC12A1 gene, which is located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[3][4] Furosemide acts by competing with chloride (Cl⁻) for its binding site on the transporter protein.[5][6] This inhibition prevents the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride from the tubular fluid into the medullary interstitium.[6][7]

The TAL is responsible for reabsorbing approximately 20-25% of the filtered NaCl load and is impermeable to water.[4] By blocking this reabsorption, furosemide significantly increases the concentration of these ions in the tubular fluid, which in turn reduces the osmotic gradient required for water reabsorption in the collecting ducts.[5] The direct consequence is a massive increase in the excretion of Na⁺, K⁺, Cl⁻, and water—a potent diuretic effect.[8]

Pharmacokinetics and Metabolism

Furosemide is cleared through both renal and hepatic pathways.[3] Approximately 50% of a dose is metabolized, primarily in the kidney, to an active furosemide glucuronide metabolite, which possesses about 25% of the diuretic activity of the parent drug.[1][5] The other major route of clearance is active secretion of the unchanged drug into the proximal tubule via organic anion transporters (OATs).[3][5] The terminal half-life is relatively short, around 2 hours, though this can be prolonged in patients with renal disease.[9]

| Parameter | Value | Source(s) |

| Bioavailability | 43-69% | [10] |

| Protein Binding | 91-99% (primarily albumin) | [9][10] |

| Metabolism | ~50% via glucuronidation | [3][5] |

| Primary Metabolite | Furosemide Glucuronide (active) | [1][9][11] |

| Elimination Half-life | ~2 hours | [7][9] |

| Excretion | ~66% in urine, ~33% in bile | [7][10] |

Tetrahydrofurosemide (THF-Furosemide): A Hypothetical Derivative

The furan ring is a key structural feature of furosemide. We hypothesize that saturating this ring to form a tetrahydrofuran (THF) moiety could significantly alter the drug's pharmacological profile. This section outlines the rationale and the potential mechanistic implications of this structural change.

Proposed Chemical Structures

The conversion from furosemide to THF-furosemide involves the reduction of the two double bonds within the furan ring.

Hypothesized Impact on Mechanism of Action

The transition from a planar, aromatic furan ring to a non-planar, flexible tetrahydrofuran ring is predicted to have two primary effects on the molecule's interaction with the NKCC2 transporter:

-

Steric Effects: The 3D-conformation of the side chain will be significantly altered. The THF ring can adopt various puckered conformations (e.g., envelope, twist), unlike the flat furan ring. This change in shape could either enhance or hinder the molecule's ability to fit into the chloride-binding pocket of NKCC2. An improved fit could lead to higher binding affinity and greater potency, whereas a poorer fit would decrease activity.

-

Electronic Effects: The loss of aromaticity removes the delocalized pi-electron system of the furan ring. This will change the electron density on the adjacent nitrogen atom of the anthranilic acid core. This nitrogen is critical for the molecule's overall electronic profile and its interaction with amino acid residues in the transporter's binding site. This could modify the strength of hydrogen bonds or other non-covalent interactions, thereby altering binding affinity.

Furthermore, the increased lipophilicity of the THF derivative compared to the furan derivative could alter its pharmacokinetic properties, potentially affecting its volume of distribution, renal secretion, and metabolic stability.

A Proposed Research Framework for Validation

To move from hypothesis to evidence, a structured, multi-phase research plan is necessary. This framework outlines the key experimental stages, from chemical synthesis to in vivo testing.

Protocol 1: Hypothetical Synthesis of THF-Furosemide

Objective: To chemically reduce the furan ring of furosemide to yield Tetrahydrofurosemide.

Causality: The furan ring of furosemide is an aromatic heterocycle. Its reduction requires catalytic hydrogenation, which will saturate the double bonds without affecting the other functional groups (sulfonamide, carboxylic acid, chloride) under controlled conditions. Rhodium on carbon (Rh/C) is an effective catalyst for the hydrogenation of furan rings.[12]

Methodology:

-

Catalyst Preparation: Suspend 10% Rhodium on Carbon (Rh/C) (5 mol%) in a suitable solvent such as ethanol or water in a high-pressure hydrogenation vessel.

-

Reactant Addition: Dissolve furosemide (1.0 equivalent) in the same solvent and add it to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 atm.

-

Reaction: Heat the mixture to 60-80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Tetrahydrofurosemide.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the saturation of the furan ring and the integrity of the rest of the molecule.

Protocol 2: In Vitro NKCC2 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of THF-Furosemide on the NKCC2 transporter and compare it to furosemide.

Causality: A functional assay is required to measure the activity of the NKCC2 transporter. A common method is to use a cell line (e.g., HEK293 or MDCK cells) that stably expresses the human NKCC2 transporter. The activity of the transporter can be measured by tracking the uptake of a potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), which is a radioactive tracer. Inhibition of the transporter will result in decreased ⁸⁶Rb⁺ uptake.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human NKCC2 in appropriate media until they reach 90-95% confluency in 24-well plates.

-

Pre-incubation: Aspirate the culture medium and wash the cells with a pre-incubation buffer (e.g., a low-Cl⁻, Na⁺-containing buffer) for 10-15 minutes at 37°C to activate the transporters.

-

Inhibitor Addition: Aspirate the pre-incubation buffer. Add fresh buffer containing varying concentrations of THF-Furosemide, Furosemide (as a positive control), or vehicle (DMSO, as a negative control). Incubate for 15 minutes at 37°C.

-

Flux Assay: Initiate ion uptake by adding an uptake buffer containing ⁸⁶Rb⁺ (1-2 µCi/mL) and non-radioactive carriers (Na⁺, K⁺, Cl⁻). Incubate for a short, defined period (e.g., 5 minutes) where uptake is linear.

-

Termination: Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with an ice-cold stop buffer (e.g., isotonic buffer without ⁸⁶Rb⁺) to remove extracellular tracer.

-

Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of ⁸⁶Rb⁺ uptake against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

| Compound | Predicted IC₅₀ (nM) | Rationale |

| Furosemide | 100 - 500 | Established baseline activity |

| THF-Furosemide | To be determined | Hypothesized to be different due to steric/electronic changes |

Protocol 3: In Vivo Diuresis and Natriuresis Study in a Rodent Model

Objective: To evaluate the diuretic and natriuretic (sodium excretion) effects of THF-Furosemide in an animal model.

Causality: An in vivo model is essential to confirm that the in vitro activity on the transporter translates to a physiological effect. The rat is a standard model for assessing diuretic efficacy. Measuring urine volume and electrolyte content provides a direct assessment of the compound's action on the kidney.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days, with free access to food and water.

-

Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a consistent state of hydration and promote urine flow.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

-

Group 2: Furosemide (e.g., 10 mg/kg, positive control).

-

Group 3-5: THF-Furosemide at various doses (e.g., 3, 10, 30 mg/kg). Administer the compounds via oral gavage or intravenous injection.

-

-

Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed for urine collection. Collect urine over a period of 6-8 hours.

-

Measurement: At the end of the collection period, record the total volume of urine for each animal.

-

Electrolyte Analysis: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total excretion of each electrolyte (concentration × volume). Compare the mean urine volume and electrolyte excretion for each treatment group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide proposes a scientifically-grounded framework for investigating the potential mechanism of action of Tetrahydrofurosemide, a hypothetical derivative of furosemide. The core hypothesis is that the saturation of the furan ring will alter the steric and electronic properties of the molecule, thereby modulating its binding affinity for the NKCC2 cotransporter. The outlined protocols provide a clear, step-by-step pathway to synthesize this novel compound and rigorously test its activity from the molecular level to a whole-organism physiological response.

The results of such a study would provide valuable insights into the structure-activity relationship of loop diuretics. Depending on the findings, THF-Furosemide could exhibit enhanced potency, a different duration of action, or an altered side-effect profile (e.g., regarding ototoxicity or electrolyte imbalance). This exploration, while beginning with a hypothetical molecule, represents the fundamental process of rational drug design and development that drives pharmaceutical innovation.

References

-

NCBI. (n.d.). Furosemide. StatPearls. Retrieved from [Link]

-

Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]

-

NIH PubChem. (n.d.). Furosemide. Retrieved from [Link]

-

ClinPGx. (n.d.). Furosemide. Retrieved from [Link]

-

Ponto, L. L., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408. Retrieved from [Link]

-

Oxford Medical Education. (n.d.). Furosemide. Retrieved from [Link]

-

NIH NCBI. (n.d.). Furosemide (Frusemide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]

-

RealLifePharmacology. (2024, January 16). Furosemide Pharmacology. YouTube. Retrieved from [Link]

-

PK-DB. (n.d.). Furosemide – Pharmacokinetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Furosemide. Retrieved from [Link]

-

Med simplified. (2025, January 18). Pharmacology of Furosemide (Lasix); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Furosemide?. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Various Diuretics and its Mechanism of Action. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

Sources

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. longdom.org [longdom.org]

- 9. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Furosemide - Wikipedia [en.wikipedia.org]

- 11. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydrofuran synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of Furosemide Impurities

Abstract

Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. Its therapeutic action is mediated through the specific inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount, as impurities arising from manufacturing or degradation can potentially alter the drug's efficacy, introduce toxic effects, or possess unexpected pharmacological activity. This guide provides a comprehensive framework for the in vitro assessment of furosemide impurities, designed for researchers, toxicologists, and drug development professionals. We will detail the scientific rationale and step-by-step protocols for a tiered investigational approach, focusing on primary pharmacodynamics, nephrotoxicity, general cytotoxicity, and genotoxicity.

The Imperative for Impurity Profiling in Furosemide

Furosemide's mechanism is well-defined: by blocking NKCC2, it prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in urine output.[1] Impurities are defined as any component of a drug substance that is not the chemical entity defined as the drug substance.[3] They can be process-related, arising from the synthetic route, or degradation products formed during storage.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines (e.g., ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances and products.[4] These guidelines underscore the necessity of evaluating impurities to ensure patient safety. For a drug like furosemide, which acts on the kidneys, the key biological questions for any impurity are:

-

Does it retain diuretic activity? An active impurity could lead to an overdose effect.

-

Is it inactive but benign?

-

Does it lose diuretic activity but introduce toxicity, particularly nephrotoxicity?

-

Is it potentially mutagenic?

This guide provides the experimental framework to answer these critical questions.

Furosemide Impurities of Interest

The European Pharmacopoeia (EP) lists several specified impurities for furosemide.[4] A foundational step in any biological assessment is to understand the chemical nature of the compounds being tested. High-Performance Liquid Chromatography (HPLC) is a standard technique for the detection and quantification of these impurities.

| Impurity Name | Common Name / Type | Potential Origin | Chemical Structure (if available) |

| Impurity A | 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Process-Related Impurity | C₁₂H₁₁ClN₂O₅S[5][] |

| Impurity B | 2,4-dichloro-5-sulfamoylbenzoic acid | Starting Material / Precursor | C₇H₅Cl₂NO₄S[4][7] |

| Impurity C | 2-amino-4-chloro-5-sulfamoylbenzoic acid | Process-Related Impurity | C₇H₇ClN₂O₄S[4][7] |

| Impurity D | 2,4-bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Process-Related Impurity | C₁₇H₁₆N₂O₅S[4] |

| Impurity E | 2,4-dichlorobenzoic acid | Precursor-Related | C₇H₄Cl₂O₂[4][7] |

This table is representative and should be expanded based on the specific manufacturing process and degradation studies.

A Tiered Strategy for In Vitro Biological Assessment

As a Senior Application Scientist, my approach is to follow a logical, tiered workflow that moves from the most specific, mechanism-based assays to broader safety and toxicity screens. This ensures an efficient use of resources and provides a clear, interpretable dataset for risk assessment.

Caption: Tiered workflow for assessing furosemide impurities.

Experimental Protocols & Methodologies

This section provides validated, field-proven protocols. The rationale behind key steps is explained from a scientific and practical perspective.

4.1 Tier 1: Primary Pharmacodynamic Assessment - NKCC2 Inhibition Assay

-

Scientific Rationale: The most crucial first step is to determine if an impurity retains the pharmacological activity of the parent drug. A direct functional assay for NKCC2 inhibition provides a definitive answer. We will utilize a fluorescence-based thallium (Tl+) influx assay, a well-established method for measuring cation-chloride cotransporter activity.[8] Tl+ is a surrogate for K+ and can be transported by NKCC2. Its influx can be measured using a Tl+-sensitive fluorescent dye.

-

Cell Model: LLC-PK1 cells stably transfected with an NKCC2 construct are a suitable model.[8] Alternatively, cell lines with high endogenous NKCC1 expression, like the human colonic epithelial cell line T84, can be used as they are also sensitive to loop diuretics.[9]

-

Detailed Protocol (Thallium Influx Assay):

-

Cell Plating: Seed NKCC2-expressing LLC-PK1 cells in black-walled, clear-bottom 96-well microplates at a density that forms a confluent monolayer within 48 hours.

-

Dye Loading: Aspirate the culture medium. Wash cells once with a chloride-free buffer. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for 60-90 minutes at 37°C. This step establishes a low-chloride intracellular environment to maximize the inward gradient for the assay.

-

Compound Incubation: Aspirate the dye solution. Add buffer containing various concentrations of the furosemide impurity, furosemide (positive control), or vehicle (negative control). Incubate for 20-30 minutes at room temperature.

-

Initiation of Influx & Reading: Place the plate in a fluorescence plate reader equipped with injectors. Simultaneously inject a stimulus buffer containing Tl+ and Cl- and begin kinetic fluorescence reading (e.g., every second for 2-3 minutes). The NKCC2-mediated influx of Tl+ will cause an increase in fluorescence.

-

Data Analysis: Calculate the initial rate of fluorescence increase (slope of the kinetic curve). Normalize the rates to the vehicle control. Plot the normalized rate versus compound concentration and fit to a dose-response curve to determine the IC50 value. An impurity with a low IC50 value is a potent NKCC2 inhibitor.

-

4.2 Tier 2: Target Organ Toxicity - Nephrotoxicity Panel

-

Scientific Rationale: Since the kidney is furosemide's site of action and elimination, nephrotoxicity is the primary safety concern. We use human-derived renal cells to provide the most clinically relevant data. A panel of biomarkers provides a more sensitive and mechanistic assessment than cell viability alone.

-

Cell Model: Human kidney proximal tubule epithelial cells (HK-2) or primary Renal Proximal Tubule Epithelial Cells (RPTECs) are the gold standard. Proximal tubules are rich in transporters and mitochondria, making them susceptible to drug-induced injury.[10]

-

Detailed Protocol (Biomarker Measurement):

-

Cell Culture & Dosing: Culture HK-2 cells in 24- or 96-well plates until 80-90% confluent. Treat cells with a range of concentrations of the impurity (typically from 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control and a known nephrotoxin (e.g., Cisplatin) as a positive control.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris. The supernatant is now ready for biomarker analysis.

-

Biomarker Quantification (KIM-1 & NGAL):

-

Principle: Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are well-validated biomarkers of acute kidney injury.[11] Their levels in the cell supernatant can be accurately quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Assay Procedure (General ELISA): a. Coat a 96-well plate with a capture antibody specific for human KIM-1 or NGAL and incubate overnight. b. Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding. c. Add standards, controls, and collected cell culture supernatants to the wells and incubate. d. Wash the plate. Add a biotinylated detection antibody and incubate. e. Wash the plate. Add Avidin-HRP (Horseradish Peroxidase) conjugate and incubate.[3] f. Wash the plate. Add a TMB substrate solution. A color will develop in proportion to the amount of biomarker present.[10] g. Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm.[3]

-

Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of KIM-1 and NGAL in the samples. A significant, dose-dependent increase in these biomarkers indicates potential nephrotoxicity.

-

-

4.3 Tier 2: General Cytotoxicity - MTT Assay

-

Scientific Rationale: This assay provides a baseline measure of cell viability. It determines the concentration at which an impurity causes general cellular harm, which is then correlated with the specific nephrotoxicity markers. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells.[12][13]

-

Detailed Protocol (MTT Assay):

-

Cell Plating & Dosing: Use the same cell plates and dosing regimen as described in the nephrotoxicity protocol (Section 4.2). This allows for direct comparison of data.

-

MTT Addition: After the compound incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully aspirate the medium containing MTT. Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.[12][14]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this percentage against the log of the impurity concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability).

-

4.4 Tier 3: Genotoxicity - Bacterial Reverse Mutation (Ames) Test

-

Scientific Rationale: Genotoxicity assessment is a critical regulatory requirement for impurities, especially if their levels exceed certain thresholds. The Ames test is the standard initial screen for identifying compounds that can cause gene mutations.[16] It is conducted according to OECD Guideline 471.

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[17] The test measures the ability of the impurity to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.

-

Summary Protocol (OECD 471):

-

Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[16] This panel detects both frameshift and base-pair substitution mutations.

-

Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 mix, typically derived from rat liver).[16] This is critical because some chemicals only become mutagenic after being metabolized.

-

Exposure: In the plate incorporation method, the test compound, bacterial culture, and (if used) S9 mix are combined in a soft agar overlay. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring & Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[16]

-

Data Interpretation & Risk Assessment

The synthesis of data from these tiered assays provides a comprehensive biological activity profile for each furosemide impurity.

Caption: Decision matrix for interpreting impurity data.

-

Low Risk Impurities: Impurities that show no significant activity in any assay (high IC50 for NKCC2 and cytotoxicity, no biomarker release, Ames negative) are considered low risk and can typically be controlled at levels defined by ICH Q3A/B guidelines.

-

Active Impurities: Impurities that inhibit NKCC2 but are not otherwise toxic may need to be treated as part of the total active ingredient, with specifications adjusted accordingly.

-

Toxic Impurities: An impurity that is negative for NKCC2 inhibition but positive for nephrotoxicity or general cytotoxicity poses a clear safety risk. The manufacturing process must be optimized to reduce this impurity to the lowest feasible level.

-

Mutagenic Impurities: A positive Ames test is a significant finding. Such impurities must be controlled at or below the Threshold of Toxicological Concern (TTC), as outlined in the ICH M7 guideline.

Conclusion

The in vitro biological evaluation of furosemide impurities is a non-negotiable aspect of ensuring drug safety and quality. By employing a structured, mechanism-driven approach, drug developers can efficiently and accurately characterize the risk profile of each impurity. The protocols detailed in this guide, from specific NKCC2 functional assays to standardized toxicity screens, provide a robust framework for generating the data required for confident decision-making and regulatory compliance. This systematic evaluation ensures that the final drug product delivers its intended therapeutic benefit without introducing unintended harm.

References

Click to expand

Sources

- 1. prezi.com [prezi.com]

- 2. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Kim1(Kidney Injury Molecule 1) ELISA Kit [elkbiotech.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Furosemide impurity A EP Reference Standard CAS 4818-59-1 Sigma Aldrich [sigmaaldrich.com]